molecular formula C16H16N6O B2992607 1-phenyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 1797718-54-7

1-phenyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2992607
CAS No.: 1797718-54-7
M. Wt: 308.345
InChI Key: AHLZTOWPTWACHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a heterocyclic urea derivative featuring a phenyl group, a urea backbone, and an ethyl-linked imidazole-pyrimidine moiety. Its molecular formula is C₁₆H₁₆N₆O, with a molecular weight of 308.34 g/mol (calculated from ). The compound’s structure combines aromatic and heteroaromatic components, which are critical for interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

1-phenyl-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(21-13-5-2-1-3-6-13)20-10-12-22-11-9-19-15(22)14-17-7-4-8-18-14/h1-9,11H,10,12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLZTOWPTWACHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea, a compound with notable structural features, is gaining attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C16H17N5O2C_{16}H_{17}N_5O_2 with a molecular weight of approximately 343.4035 g/mol. Its structure combines a phenyl group, a pyrimidine ring, and an imidazole moiety linked through an ethyl chain, which may contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Antimicrobial Activity

Research indicates that derivatives of urea linked to heterocyclic compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL . The presence of the imidazole and pyrimidine rings is believed to enhance the interaction with microbial targets.

Carbonic Anhydrase Inhibition

The compound has shown potential as an inhibitor of human carbonic anhydrase (hCA), an enzyme involved in various physiological processes. Inhibitors targeting hCA are crucial in treating conditions like glaucoma and epilepsy. Structural modifications in similar compounds have resulted in IC50 values ranging from 16.2 to 50.2 nmol/L against hCA II, suggesting that this compound could exhibit comparable inhibitory effects .

Anti-inflammatory Properties

In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNFα and IL-6, which are pivotal in inflammatory responses. The IC50 values for these activities can be as low as 13 nM for related compounds .

Case Study: Antimicrobial Efficacy

A study evaluated a series of urea derivatives against various bacterial strains. The results indicated that modifications to the imidazole ring significantly affected antimicrobial potency. The most effective compounds exhibited MIC values below 100 µg/mL against Bacillus subtilis and Candida albicans .

Case Study: Inhibition of Carbonic Anhydrase

Another research effort focused on the structure-activity relationship (SAR) of urea derivatives as hCA inhibitors. It was found that the presence of specific substituents on the phenyl and imidazole rings enhanced binding affinity to the enzyme's active site, leading to improved inhibition profiles .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50/MIC ValueReference
AntibacterialStaphylococcus aureus250 µg/mL
AntifungalCandida albicans250 µg/mL
Carbonic Anhydrase InhibitionhCA II16.2 - 50.2 nmol/L
Anti-inflammatory Cytokine InhibitionTNFα, IL-613 nM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Biological Activity/Notes Reference
1-Phenyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea C₁₆H₁₆N₆O Pyrimidinyl-imidazole, phenyl, urea Not reported Structural similarity to kinase inhibitors
1-Phenyl-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea C₁₆H₁₆N₆O Pyrazinyl-imidazole, phenyl, urea Not reported Commercial availability; no activity data
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) C₁₅H₁₈N₄O Pyrazole, ethyl-urea 142–144 Synthetic intermediate; no reported bioactivity
CHIR-98014 (N2-(2-((4-(2,4-dichlorophenyl)-5-(1H-imidazol-1-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine) C₂₃H₂₀Cl₂N₈O₂ Pyrimidinyl-imidazole, dichlorophenyl Not reported Potent GSK-3β inhibitor; anti-diabetic/Alzheimer
3-(1H-Benzimidazol-2-yl)-1-(2-nitrophenyl)urea C₁₄H₁₁N₅O₃ Benzimidazole, nitro-phenyl, urea Not reported Structural analogue; potential enzyme inhibitor

Key Comparisons

Heterocyclic Substituents :

  • The target compound’s pyrimidinyl-imidazole group distinguishes it from pyrazine (C₄H₄N₂ vs. C₄H₃N₂) or pyrazole-based analogues. Pyrimidine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to pyrazine .
  • In contrast, CHIR-98014 () shares the pyrimidinyl-imidazole motif but replaces urea with a nitropyridine-diamine chain, enabling stronger GSK-3β inhibition (IC₅₀ < 10 nM).

Urea Backbone: The urea group in the target compound is critical for hydrogen bonding.

Synthetic Routes :

  • The target compound’s synthesis likely involves alkylation of imidazole precursors, similar to the coupling reactions in (e.g., 2-(1H-imidazol-1-yl)pyrimidine with bromoalkyl reagents).
  • In contrast, CHIR-98014 () requires multi-step amination and nitro-group introduction, increasing synthetic complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.